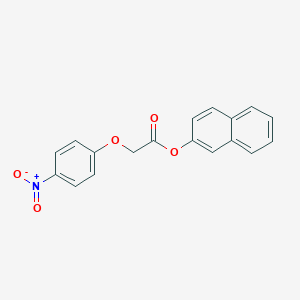
2-Naphthyl {4-nitrophenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Naphthyl {4-nitrophenoxy}acetate is a useful research compound. Its molecular formula is C18H13NO5 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biochemical Research Applications
2-Naphthyl {4-nitrophenoxy}acetate serves as an important substrate in biochemical assays. Its structure allows it to be utilized effectively in the study of enzyme kinetics and substrate specificity.
- Esterase Activity Measurement : This compound is commonly used to evaluate esterase activity in various biological systems. For instance, it can be employed in assays to measure the activity of carboxylesterases in mouse liver cells, providing insights into metabolic processes and enzyme functionality .
- Lipase Activity Studies : It is also utilized in zymograms to identify proteins with lipase activity, which is crucial for understanding lipid metabolism in organisms. The compound's ability to form distinct bands during electrophoresis allows researchers to analyze the presence and activity levels of specific lipases .
Enzymatic Studies
The compound has been integral in studying various enzymes due to its reactivity and specificity.
- Substrate for Esterases : this compound acts as a substrate for different esterases, including those derived from human embryonic kidney cell lines. This application aids in elucidating the mechanisms of enzyme action and substrate interactions .
- Hydrolysis Reactions : Research has demonstrated that the hydrolysis of this compound can be monitored to understand reaction kinetics better. For example, studies involving calorimetric measurements have shown how this compound behaves under various conditions, contributing to the broader understanding of ester hydrolysis reactions .
Analytical Chemistry Applications
In analytical chemistry, this compound is used for its chromogenic properties.
- Colorimetric Assays : The compound can undergo reactions that produce measurable color changes, making it useful for colorimetric assays. This feature is particularly valuable in pharmaceutical applications where quantification of enzyme activity or metabolite concentration is required .
- HPLC Applications : High-performance liquid chromatography (HPLC) methods have been developed to quantify the concentration of this compound and its hydrolysis products. This technique allows for precise measurements and analysis of reaction dynamics in complex mixtures .
Case Studies
Several case studies highlight the utility of this compound across different research domains:
Properties
Molecular Formula |
C18H13NO5 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
naphthalen-2-yl 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C18H13NO5/c20-18(12-23-16-9-6-15(7-10-16)19(21)22)24-17-8-5-13-3-1-2-4-14(13)11-17/h1-11H,12H2 |
InChI Key |
NLUREJCVUBIGMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















